1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid
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Overview
Description
1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid is a compound that combines a pyrazole moiety with a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine typically involves the reaction of 1H-pyrazole with a benzyl halide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halides, electrophiles, solvents like DMF or DMSO, bases like K2CO3 or NaH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrazole rings, and various substituted phenylmethanamine derivatives .
Scientific Research Applications
1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The phenylmethanamine structure can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar pyrazole structure with boronic acid functionality.
1-(2-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine hydrochloride: Similar phenylmethanamine structure with a pyrazole ring.
Uniqueness
1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine is unique due to its combination of a pyrazole moiety and a phenylmethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14F3N3O2 |
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Molecular Weight |
301.26 g/mol |
IUPAC Name |
[2-(pyrazol-1-ylmethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13N3.C2HF3O2/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14;3-2(4,5)1(6)7/h1-7H,8-9,12H2;(H,6,7) |
InChI Key |
AJGKFQPKKVUWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=CC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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